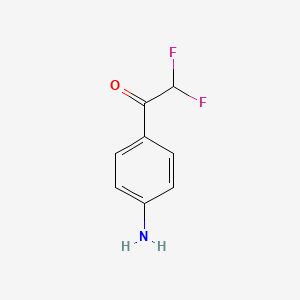

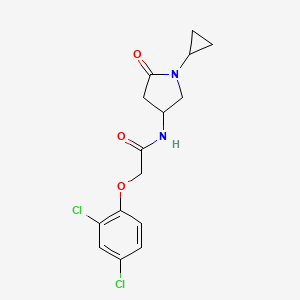

![molecular formula C19H26N4OS B2724842 N-cyclopentyl-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide CAS No. 689266-46-4](/img/structure/B2724842.png)

N-cyclopentyl-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds involves the design and creation of substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . Another method involves amination and annulation of benzamides and amidines for the synthesis of quinazolin-4(1H)-ones .Chemical Reactions Analysis

The chemical reactions involving similar compounds include aromatic nucleophilic substitution reaction products on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde . The isolated compounds are products of amination, solvolysis, and condensation processes under mild and environmentally friendly conditions .Applications De Recherche Scientifique

Antitumor Activity

Quinazoline derivatives, including those structurally related to N-cyclopentyl-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide, have been extensively studied for their antitumor properties. A study by Devegowda et al. (2016) on novel 4-anilinoquinazoline derivatives highlighted their pro-apoptotic activity mediated by the up-regulation of Bax and activation of poly(ADP-ribose) phosphatase, leading to apoptosis in Ehrlich Ascites Carcinoma cells. This indicates the potential of such compounds as anticancer agents through apoptosis induction (Devegowda et al., 2016).

Antiviral Activity

Another avenue of research involves the antiviral potential of quinazolinone derivatives. Selvam et al. (2007) designed and synthesized novel quinazolin-4(3H)-ones that exhibited significant antiviral activity against a range of viruses, including influenza A and severe acute respiratory syndrome corona, by inhibiting viral replication. This suggests the utility of quinazolinone derivatives in developing antiviral agents (Selvam et al., 2007).

Mechanism of Action

The mechanism of action of these compounds is varied but often involves interaction with cellular enzymes or receptors. For instance, quinazoline sulfonamides have been evaluated for their inhibition of carbonic anhydrase, a crucial enzyme in various physiological processes, showing potent inhibitory activity and suggesting potential applications in treating conditions like glaucoma or cancer (Bozdağ et al., 2015).

Synthesis and Characterization

Research also focuses on the synthesis and characterization of quinazoline derivatives to optimize their biological activity and develop novel compounds with improved efficacy and selectivity. Zhou et al. (2004) developed a general method for synthesizing N-(4-oxo-2-substituted-4H-quinazolin-3-yl)-substituted sulfonamides, demonstrating the versatility of quinazoline chemistry for medicinal applications (Zhou et al., 2004).

Propriétés

IUPAC Name |

N-cyclopentyl-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N4OS/c24-17(21-14-8-3-4-9-14)12-2-1-7-13-20-18-15-10-5-6-11-16(15)22-19(25)23-18/h5-6,10-11,14H,1-4,7-9,12-13H2,(H,21,24)(H2,20,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFTOLHYQSFVFBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)CCCCCNC2=NC(=S)NC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 5-(2-phenyl-2H-1,2,3-triazole-4-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2724762.png)

![(E)-3-((sec-butylimino)methyl)-9-methyl-2-(phenylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2724763.png)

![(Z)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2724765.png)

![3,4-diethoxy-N-[4-(5-phenyltriazol-1-yl)phenyl]benzamide](/img/structure/B2724767.png)

![2-(8-(4-chlorophenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2724769.png)

![N-(Imidazo[1,2-a]pyridin-2-ylmethyl)prop-2-enamide](/img/structure/B2724774.png)

![3-[(3S)-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl]propanoic acid](/img/no-structure.png)

![trans-1-[2-(Methoxymethyl)cyclopropyl]methanamine](/img/structure/B2724780.png)

![4-({2-[3-(2,6-Dichlorophenyl)-4-(methoxycarbonyl)-5-isoxazolyl]vinyl}amino)benzenecarboxylic acid](/img/structure/B2724782.png)